molecular formula C24H34Cl2N4O7 B1193725 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride CAS No. 1783987-83-6

7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride

Cat. No.: B1193725
CAS No.: 1783987-83-6
M. Wt: 561.457
InChI Key: FRYYSUBAHIUBNJ-UHFFFAOYSA-N
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Description

7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride is a synthetic and biologically active compound known for its ability to inhibit specific potassium channels. This compound is highly pure and is not intended for human use .

Biochemical Analysis

Biochemical Properties

VU 590 dihydrochloride plays a crucial role in biochemical reactions by inhibiting specific potassium channels. It exhibits high affinity for ROMK channels with an IC50 of approximately 294 nM and also inhibits Kir7.1 channels at micromolar concentrations . It does not affect Kir2.1 or Kir4.1 channels . The inhibition mechanism involves blocking the ion permeation pathway of the channels, thereby affecting the flow of potassium ions across the cell membrane .

Cellular Effects

VU 590 dihydrochloride has significant effects on various cell types and cellular processes. By inhibiting ROMK and Kir7.1 channels, it influences cell function, including cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to block potassium ion flow can lead to alterations in membrane potential and cellular excitability, impacting processes such as muscle contraction, neuronal signaling, and hormone secretion .

Molecular Mechanism

The molecular mechanism of VU 590 dihydrochloride involves its binding to the ion permeation pathway of ROMK and Kir7.1 channels, thereby blocking potassium ion flow . This inhibition is dose-dependent and partially reversible, suggesting that the compound must cross the plasma membrane to reach its binding site . The exact binding site within the channels is yet to be determined, but it is hypothesized that VU 590 dihydrochloride interacts with specific amino acid residues within the channel pore .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of VU 590 dihydrochloride can change over time. The compound is stable when stored at room temperature for several weeks and can be stored at -20°C for longer periods . In vitro studies have shown that the inhibition of ROMK channels by VU 590 dihydrochloride is dose-dependent and can be relieved by hyperpolarizing pulses and increased extracellular potassium concentrations . These findings suggest that the compound’s effects can vary depending on the experimental conditions and duration of exposure.

Dosage Effects in Animal Models

The effects of VU 590 dihydrochloride vary with different dosages in animal models. At low concentrations, the compound effectively inhibits ROMK and Kir7.1 channels, while higher doses may lead to toxic or adverse effects . Studies have shown that the inhibition of ROMK channels by VU 590 dihydrochloride is dose-dependent, with an IC50 of 294 nM

Metabolic Pathways

VU 590 dihydrochloride is involved in metabolic pathways related to potassium ion regulation. By inhibiting ROMK and Kir7.1 channels, the compound affects the flow of potassium ions across cell membranes, which can influence various metabolic processes

Transport and Distribution

Within cells and tissues, VU 590 dihydrochloride is transported and distributed through mechanisms that involve crossing the plasma membrane to reach its binding sites on ROMK and Kir7.1 channels . The compound’s ability to inhibit potassium ion flow suggests that it may interact with specific transporters or binding proteins that facilitate its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of VU 590 dihydrochloride is primarily associated with its target potassium channels, ROMK and Kir7.1 . The compound’s activity and function are influenced by its ability to cross the plasma membrane and bind to the ion permeation pathway of these channels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride involves multiple steps, starting with the formation of the core structure, 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The final product is then purified to achieve a high level of purity, often greater than 98% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in specialized laboratories under controlled conditions. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions can be facilitated by various reagents and conditions, depending on the desired outcome .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents, acids, and bases. The reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .

Major Products

The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. the primary focus is often on modifying the compound to study its effects on potassium channels .

Scientific Research Applications

7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of the key applications include:

Properties

IUPAC Name

7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O7.2ClH/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32;;/h1-8H,9-20H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYYSUBAHIUBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl2N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849485
Record name 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313505-85-0
Record name 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,13-Bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride
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